molecular formula C5H12N2 B13781673 Propionaldehyde dimethylhydrazone CAS No. 7422-93-7

Propionaldehyde dimethylhydrazone

Cat. No.: B13781673
CAS No.: 7422-93-7
M. Wt: 100.16 g/mol
InChI Key: FWXVUFLNENPJHD-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionaldehyde dimethyl hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N) adjacent to it. This compound is derived from propionaldehyde and dimethyl hydrazine, and it is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propionaldehyde dimethyl hydrazone can be synthesized through the condensation reaction of propionaldehyde with dimethyl hydrazine. The reaction typically involves mixing equimolar amounts of propionaldehyde and dimethyl hydrazine in an organic solvent such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to ensure complete conversion to the hydrazone. The product is usually purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of propionaldehyde dimethyl hydrazone may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial production methods also focus on minimizing waste and ensuring the safety of the process, given the toxic nature of hydrazines.

Chemical Reactions Analysis

Types of Reactions

Propionaldehyde dimethyl hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The hydrazone group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Amines.

    Substitution: Various substituted hydrazones depending on the substituent introduced.

Scientific Research Applications

Propionaldehyde dimethyl hydrazone has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propionaldehyde dimethyl hydrazone involves its ability to form stable complexes with various metal ions and organic molecules. The compound can act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic and biochemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the complex formed.

Comparison with Similar Compounds

Similar Compounds

  • Acetaldehyde dimethyl hydrazone
  • Benzaldehyde dimethyl hydrazone
  • Butyraldehyde dimethyl hydrazone

Uniqueness

Propionaldehyde dimethyl hydrazone is unique due to its specific structure and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its unique properties make it particularly useful in certain chemical reactions and industrial applications where other hydrazones may not be as effective.

Properties

CAS No.

7422-93-7

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

IUPAC Name

N-methyl-N-[(E)-propylideneamino]methanamine

InChI

InChI=1S/C5H12N2/c1-4-5-6-7(2)3/h5H,4H2,1-3H3/b6-5+

InChI Key

FWXVUFLNENPJHD-AATRIKPKSA-N

Isomeric SMILES

CC/C=N/N(C)C

Canonical SMILES

CCC=NN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.